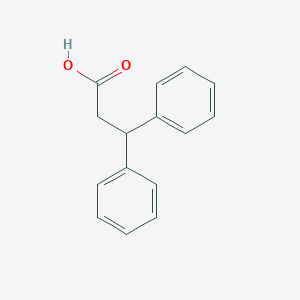

3,3-Diphenylpropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631492. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQGAPWJKAYCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060554 | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-83-7 | |

| Record name | Diphenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .beta.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N5P6K2EGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropionic acid is a carboxylic acid derivative with a distinct molecular architecture featuring two phenyl groups attached to the same carbon atom. This compound serves as a valuable building block in organic synthesis and has been utilized in the preparation of various biologically active molecules.[1] While much of the research has focused on the pharmacological properties of its derivatives, understanding the core chemical and physical characteristics of this compound is fundamental for its application in medicinal chemistry and drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, collating available technical data for easy reference.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| CAS Number | 606-83-7 | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 151-154 °C | |

| Boiling Point | 358.3 ± 11.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water; Soluble in chloroform, DMSO, and methanol. | |

| pKa | 4.45 ± 0.10 (Predicted) | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, strong absorption band appears around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows a multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the ten protons of the two phenyl groups. The methine proton (-CH) adjacent to the phenyl groups appears as a triplet, and the methylene protons (-CH₂) adjacent to the carboxylic acid group also appear as a triplet. The acidic proton of the carboxyl group is often observed as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 178 ppm), the quaternary carbon attached to the two phenyl groups, and the carbons of the phenyl rings, as well as the methylene carbon.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

Several synthetic routes to this compound have been reported. One common method involves the Friedel-Crafts reaction of benzene with cinnamic acid in the presence of a Lewis acid catalyst like aluminum chloride.

A generalized workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Reaction

Materials:

-

Cinnamic acid

-

Benzene (Anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of cinnamic acid in excess anhydrous benzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled and then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, followed by a dilute sodium hydroxide solution to extract the carboxylic acid as its sodium salt.

-

The aqueous alkaline layer is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

The crude product is filtered, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol.

Biological and Pharmacological Activities

While this compound itself has limited documented biological activity, its derivatives are a subject of significant interest in medicinal chemistry. These derivatives have been reported to possess a range of pharmacological properties, including:

-

Antioxidant Activity: Certain amide derivatives of this compound have shown the ability to scavenge free radicals.[3]

-

Anti-inflammatory and Analgesic Activity: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Anticancer Activity: Some derivatives have been investigated for their potential as anticancer agents.[4]

It is important to note that these activities are attributed to the derivatives and not directly to the parent this compound. The core structure of this compound serves as a scaffold for the synthesis of these more complex and biologically active molecules.

Mechanism of Action

Due to the lack of significant direct biological activity reported for this compound, there are no well-defined signaling pathways or mechanisms of action to describe for the parent compound itself. The mechanisms of action for its various derivatives are diverse and depend on their specific structural modifications. For instance, the anti-inflammatory effects of NSAID derivatives are primarily due to the inhibition of cyclooxygenase (COX) enzymes.

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound is reverse-phase HPLC.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl groups show strong absorbance (e.g., 254 nm).

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as the mobile phase or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase its volatility.

Experimental Protocol: GC-MS Analysis

-

Derivatization: The carboxylic acid is converted to a more volatile ester, for example, by reaction with a silylating agent (e.g., BSTFA) or by methylation (e.g., with diazomethane or methanol/acid).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure good separation.

-

MS Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in full scan mode to obtain the mass spectrum of the derivatized compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. While its direct biological activity appears to be limited, its role as a scaffold in the synthesis of pharmacologically active derivatives is significant. This guide has provided a comprehensive overview of its characteristics, synthesis, and analytical methodologies to support its use in research and development. Further investigation into the potential subtle biological effects of the parent compound could be a future area of interest.

References

- 1. This compound | 606-83-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Characterization of 3(3,4-dihydroxy-phenyl) propionic acid as a novel microbiome-derived epigenetic modifier in attenuation of immune Inflammatory response in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,3-Diphenylpropionic acid. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and clear data presentation.

Chemical Structure and Properties

This compound, also known as β,β-diphenylpropionic acid, is a carboxylic acid characterized by a propanoic acid backbone with two phenyl substituents on the third carbon atom.[1] This structure imparts specific chemical and physical properties relevant to its application in organic synthesis. It is often used as a building block or intermediate in the preparation of more complex molecules, including pharmaceuticals.[2][3] For instance, it is utilized in the preparation of steroid 5α-reductase inhibitors and calpain-inhibitory peptidyl α-ketoacids and esters.[2][3]

Structural and Physical Data

The key structural identifiers and physical properties of this compound are summarized in the table below. The compound typically appears as a white to off-white or light yellow crystalline powder.[1][3] It has low solubility in water but is soluble in organic solvents like ethanol and ether.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 3,3-Diphenylpropanoic acid | [4] |

| Synonyms | Benzhydrylacetic acid, β-Phenylbenzenepropanoic acid | [1] |

| CAS Number | 606-83-7 | [5][6] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][5][6] |

| Molecular Weight | 226.27 g/mol | [5][6][7] |

| Melting Point | 151-154 °C | [2][5][8] |

| Appearance | White to light yellow crystalline powder | [3] |

| Linear Formula | (C₆H₅)₂CHCH₂COOH | [5][7] |

| SMILES String | OC(=O)CC(c1ccccc1)c2ccccc2 | [1][5] |

| InChI Key | BZQGAPWJKAYCHR-UHFFFAOYSA-N | [1][5] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on factors such as starting material availability, desired yield, and reaction conditions. The following sections detail the most prominent synthesis pathways.

Synthesis from Cinnamic Acid and Benzene

A common and effective method for synthesizing this compound is through the Friedel-Crafts type reaction of cinnamic acid with benzene. This reaction can be catalyzed by traditional Lewis acids like aluminum trichloride or by more modern catalysts such as ionic liquids.

A greener approach involves the use of an ionic liquid, such as chloro(1-methyl-3-butylimidazole)aluminium trichloride ([bmim]Cl/AlCl₃), as both a catalyst and a solvent.[9] This method offers advantages like milder reaction conditions and potential for catalyst recycling.[9]

// Nodes CinnamicAcid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzene [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; IonicLiquid [label="[bmim]Cl/AlCl₃\n(Ionic Liquid)", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Reflux\n(70-80°C, 2-4h)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CinnamicAcid -> Reflux [label="Reactant"]; Benzene -> Reflux [label="Reactant"]; IonicLiquid -> Reflux [label="Catalyst"]; Reflux -> Product [label="Yield: 81-82%"]; } } Caption: Synthesis of this compound via ionic liquid catalysis.

-

Combine 156.2 g (2.0 moles) of benzene with 65.0 g of [bmim]Cl/AlCl₃ ionic liquid in a suitable reaction vessel.

-

Heat the mixture to 70-80 °C with stirring.

-

Over a period of 1 hour, add 29.6 g (0.2 moles) of cinnamic acid in five batches.

-

After the addition is complete, increase the temperature to reflux and maintain for 3 hours.

-

Upon completion of the reaction, add 200 mL of water and stir to mix thoroughly. Allow the layers to separate.

-

The aqueous layer, containing the ionic liquid, can be separated and the water removed by distillation under reduced pressure for recycling of the catalyst.

-

The organic layer is subjected to distillation under reduced pressure to remove unreacted benzene.

-

The resulting solid crude product is recrystallized from methanol and dried to yield this compound.

-

This procedure yields approximately 37.2 g (0.164 moles), corresponding to a yield of 82.2%.[9]

The traditional method utilizes anhydrous aluminum trichloride (AlCl₃) as the Lewis acid catalyst. While effective, this method often requires stricter anhydrous conditions and can generate more waste compared to the ionic liquid approach.

// Nodes CinnamicAcid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzene [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; AlCl3 [label="Anhydrous AlCl₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaction\n(16-26°C, 2-4h)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Workup [label="Acidic Workup\n& Reflux", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CinnamicAcid -> Reaction [label="Reactant"]; Benzene -> Reaction [label="Reactant"]; AlCl3 -> Reaction [label="Catalyst"]; Reaction -> Workup; Workup -> Product [label="Yield: ~67%"]; } } Caption: Synthesis of this compound using AlCl₃ catalyst.

-

Dissolve 14.8 g (0.1 moles) of cinnamic acid in 80.0 mL (0.9 moles) of benzene with stirring.

-

In batches over 1.5-2.5 hours, add 18.7 g (0.14 moles) of anhydrous AlCl₃, maintaining the temperature between 16-24 °C.

-

After the addition is complete, continue stirring at 22-26 °C for 2-4 hours.

-

Slowly add a 15% (w/w) solution of dilute hydrochloric acid (containing 0.25 moles of HCl).

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, allow the layers to separate and remove the aqueous phase.

-

Recover the excess benzene from the organic phase by distillation under reduced pressure.

-

The resulting white solid crude product is recrystallized from methanol and dried.

-

This method yields approximately 15.1 g (0.067 moles), for a yield of 66.7%.[9]

Synthesis via Reformatsky Reaction

While not a direct synthesis of this compound itself, the Reformatsky reaction is a powerful tool for forming β-hydroxy esters, which can be precursors to related structures.[10][11][12][13][14] The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[10][12][14] For instance, a derivative, 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, is synthesized starting from benzophenone using a related approach.[15][16]

The general mechanism involves the formation of an organozinc reagent (a Reformatsky enolate) from the α-halo ester and zinc.[11][12][14] This enolate then adds to the carbonyl group of the ketone or aldehyde.[11]

// Nodes AlphaHaloester [label="α-Halo Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Zinc [label="Zinc Metal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Enolate [label="Reformatsky Enolate\n(Organozinc Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(e.g., Benzophenone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="Zinc Alkoxide Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="β-Hydroxy Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidWorkup [label="Acid Workup", shape=ellipse, style=dashed];

// Edges AlphaHaloester -> Enolate; Zinc -> Enolate; Enolate -> Adduct; Carbonyl -> Adduct; Adduct -> Product [style=dashed, arrowhead=none]; Product -> AcidWorkup [label="Hydrolysis"]; } } Caption: General workflow of the Reformatsky Reaction.

Synthesis via Michael Addition

The Michael addition is another fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of this compound derivatives.[17][18] This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[17] While a direct protocol for this compound via this method is less commonly cited, the underlying principle could be applied by using a suitable diphenylmethyl nucleophile and an acrylic acid equivalent.

Summary of Synthesis Data

The following table summarizes the quantitative data for the primary synthesis methods discussed.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Time | Yield | Reference(s) |

| Ionic Liquid Catalysis | Cinnamic Acid, Benzene | [bmim]Cl/AlCl₃ | 3 hours (reflux) | 81-82% | [9] |

| Aluminum Trichloride Catalysis | Cinnamic Acid, Benzene | Anhydrous AlCl₃ | 2-4 hours | ~67% | [9] |

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 606-83-7 [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 3,3-ジフェニルプロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 3,3-ジフェニルプロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,3-Diphenylpropanoic acid | CAS#:606-83-7 | Chemsrc [chemsrc.com]

- 9. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

- 10. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 16. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 17. cbijournal.com [cbijournal.com]

- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid (CAS 606-83-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Diphenylpropionic acid (CAS 606-83-7), a versatile carboxylic acid with significant applications in organic synthesis and as a key intermediate in the development of pharmaceutical agents. This document details its chemical and physical properties, provides established synthesis protocols, and outlines methodologies for its analytical characterization. Furthermore, it explores the biological significance of this compound as a scaffold for the synthesis of targeted enzyme inhibitors, offering detailed experimental protocols for relevant biological assays.

Chemical and Physical Properties

This compound, also known as β-phenylbenzenepropanoic acid, is a white to off-white crystalline solid.[1] It is characterized by the presence of two phenyl groups attached to the third carbon of a propionic acid backbone.[1] While sparingly soluble in water, it demonstrates good solubility in organic solvents such as ethanol and ether.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 606-83-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₄O₂ | [2][3][5][6] |

| Molecular Weight | 226.27 g/mol | [2][3][4][5][6] |

| Melting Point | 151-154 °C | [2][4][7] |

| Boiling Point | 365 °C (estimate) | [3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether.[1][2][3] | |

| pKa | 4.45 ± 0.10 (Predicted) | [2] |

| InChI Key | BZQGAPWJKAYCHR-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)CC(c1ccccc1)c1ccccc1 |

Synthesis Protocols

Two primary methods for the synthesis of this compound are well-documented: the Friedel-Crafts reaction of cinnamic acid and benzene, and the benzylation of phenylacetic acid.

Method 1: Friedel-Crafts Reaction

This method involves the reaction of cinnamic acid with benzene in the presence of a Lewis acid catalyst, typically an ionic liquid like chloro(1-methyl-3-butylimidazole)aluminium trichloride.

Experimental Protocol:

-

Combine 78.1 g (1.0 mole) of benzene and 37.2 g of [bmim]Cl/AlCl₃ ionic liquid in a reaction vessel.

-

Heat the mixture to 70-80 °C.

-

Over a period of 30 minutes, add 14.8 g (0.1 mole) of cinnamic acid in four batches.

-

After the addition is complete, increase the temperature to reflux and maintain for 2 hours.

-

Upon completion of the reaction, add 100 mL of water and stir to separate the layers. The aqueous layer contains the ionic liquid.

-

The organic layer is subjected to vacuum distillation to remove unreacted benzene, yielding the crude solid product.

-

Purify the crude this compound by recrystallization from methanol.

This protocol is adapted from a patented synthesis method.

Method 2: Benzylation of Phenylacetic Acid

This procedure utilizes the alkylation of phenylacetic acid with benzyl chloride in the presence of a strong base like sodium amide in liquid ammonia.

Experimental Protocol:

-

In a three-necked flask equipped with a condenser and mechanical stirrer, prepare a solution of sodium amide (0.226 mole) in approximately 500 mL of liquid ammonia.

-

Add 14.2 g (0.104 mole) of phenylacetic acid to the stirred suspension.

-

After 15 minutes, rapidly add a solution of 13.2 g (0.104 mole) of benzyl chloride in 25 mL of anhydrous ether.

-

Stir the reaction mixture for 1 hour.

-

Evaporate the mixture to near dryness on a steam bath. Add 200 mL of ether and evaporate to dryness again. Repeat this step.

-

Dissolve the resulting solid in 300 mL of water and wash with three 200-mL portions of ether.

-

Filter the aqueous solution and acidify with hydrochloric acid to precipitate the product.

-

Cool the mixture in an ice bath to complete crystallization.

-

Collect the white crystalline solid by filtration, wash with hot water, and dry.

This protocol is a summary of a procedure from Organic Syntheses.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ 7.34 – 7.17 (m, 10H, Ar-H), 4.61 (t, J = 8.0 Hz, 1H, CH), 2.95 (d, J = 8.0 Hz, 2H, CH₂).

-

¹³C NMR: Characteristic signals are expected for the carboxylic acid carbon (~179 ppm), the methine carbon (~45 ppm), the methylene carbon (~40 ppm), and the aromatic carbons (126-144 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching in the aromatic rings appears in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 226. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 amu) to give a fragment at m/z 181, and the formation of the stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺) at m/z 167 through cleavage of the Cα-Cβ bond.

Biological Significance and Experimental Protocols

This compound serves as a crucial starting material for the synthesis of various biologically active compounds, notably as a scaffold for inhibitors of steroid 5α-reductase and calpains.[8]

Steroid 5α-Reductase Inhibition Assay

This assay is designed to screen for compounds that inhibit the conversion of testosterone to dihydrotestosterone (DHT) by the enzyme 5α-reductase.

Experimental Protocol (HPLC-based):

-

Enzyme Preparation: Prepare a microsomal suspension from rat liver or a suitable cell line (e.g., LNCaP) known to express 5α-reductase.

-

Reaction Mixture: In a microcentrifuge tube, combine 1.0 mL of 0.02 mM phosphate buffer (pH 6.5), 0.3 mL of 500 ppm testosterone solution (in 50% ethanol), 1.0 mL of the microsomal suspension, and 0.2 mL of the test compound (or this compound derivative) dissolved in 50% ethanol.

-

Initiation: Start the reaction by adding 0.5 mL of 0.77 mg/mL NADPH in phosphate buffer.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Termination and Extraction: Stop the reaction by adding an appropriate quenching agent and extract the steroids with an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the organic layer and reconstitute the residue in the mobile phase. Analyze the remaining testosterone content by HPLC with UV detection at 242 nm.[9] A decrease in the testosterone peak compared to a control without the inhibitor indicates 5α-reductase activity.

Calpain Activity Assay

This fluorometric assay measures the activity of calpains, a family of calcium-dependent cysteine proteases, and can be adapted to screen for their inhibitors.

Experimental Protocol (Fluorometric):

-

Sample Preparation: Prepare cell lysates from a suitable cell line in an extraction buffer that prevents premature calpain activation. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well black plate, add the cell lysate (containing 50-200 µg of protein) and the test compound (or this compound derivative). Include positive controls (active calpain) and negative controls (with a known calpain inhibitor).

-

Reaction Mixture: Add the 10X reaction buffer and the calpain substrate (e.g., Ac-LLY-AFC) to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

-

Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. An increase in fluorescence corresponds to the cleavage of the substrate by active calpain. A reduction in fluorescence in the presence of the test compound indicates inhibition.

Drug Development Applications

The rigid diphenylmethane scaffold of this compound provides a valuable starting point for the design of small molecule inhibitors. Its carboxylic acid group offers a convenient handle for chemical modification, allowing for the synthesis of compound libraries with diverse functionalities. These derivatives can then be screened against various biological targets. The development of anticonvulsant agents from this compound derivatives highlights the therapeutic potential of this chemical class.

Safety and Handling

This compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[10] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[10] In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes.[10] If inhaled, move the person to fresh air.[10] Store in a tightly closed container in a dry, well-ventilated place.[3]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, established synthetic routes, and role as a versatile building block for biologically active molecules make it a valuable tool in medicinal chemistry and organic synthesis. This technical guide provides a solid foundation for researchers working with this compound, from its basic handling and synthesis to its application in the development of novel therapeutics.

References

- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. This compound(606-83-7) IR Spectrum [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,3,3-Triphenylpropionic acid(900-91-4) 13C NMR spectrum [chemicalbook.com]

- 6. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. This compound | 606-83-7 [chemicalbook.com]

- 9. academicjournals.org [academicjournals.org]

- 10. benchchem.com [benchchem.com]

physical and chemical properties of 3,3-Diphenylpropionic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Diphenylpropionic acid, tailored for researchers, scientists, and drug development professionals. The information is compiled from various scientific sources and presented in a structured format for clarity and ease of use.

Core Chemical Properties

This compound, also known as β-phenylbenzenepropanoic acid, is a carboxylic acid with the chemical formula C₁₅H₁₄O₂. It presents as a white to light yellow crystalline powder.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 3,3-Diphenylpropanoic acid | [1] |

| CAS Number | 606-83-7 | [3] |

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 151-154 °C | [1] |

| Boiling Point | 327.88 °C (rough estimate) | [2] |

| Solubility | Slightly soluble in water; Soluble in chloroform, DMSO, and methanol | [2] |

| pKa | 4.45 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows characteristic signals for the phenyl protons, the methine proton, and the methylene protons of the propionic acid chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid functional group and the aromatic rings.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Reaction

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with cinnamic acid.

Materials:

-

Cinnamic acid

-

Benzene

-

Anhydrous Aluminum Chloride (AlCl₃) or an ionic liquid catalyst like 1-methyl-3-butylimidazolium chloroaluminate ([bmim]Cl/AlCl₃)

-

Methanol (for recrystallization)

-

Dilute Hydrochloric Acid

Procedure using Ionic Liquid Catalyst:

-

In a reaction vessel, mix benzene and the ionic liquid catalyst ([bmim]Cl/AlCl₃).

-

Heat the mixture to 70-80 °C.

-

Add cinnamic acid in portions over a period of 30-60 minutes.

-

Increase the temperature to reflux and maintain for 2-4 hours.

-

After the reaction is complete, cool the mixture and add water.

-

Separate the organic phase.

-

Remove the unreacted benzene by distillation under reduced pressure.

-

The resulting solid is the crude this compound.[4]

Synthesis of this compound via Friedel-Crafts Reaction.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[4]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the purified crystals.[5]

Purification of this compound by Recrystallization.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities and signaling pathway interactions of this compound. Much of the available research focuses on its derivatives or the related compound, 3-phenylpropionic acid.

Derivatives of aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] For instance, some β,β-diphenyl propionic acid amides have been synthesized and evaluated for anticonvulsant and anti-inflammatory activities.[6]

The structurally related metabolite, 3-phenylpropionic acid (3-PPA), a product of gut microbial metabolism, has been shown to influence cellular signaling. Studies have indicated that 3-PPA can promote myotube hypertrophy through the Foxo3/NAD+ signaling pathway.[7] It has also been found to activate hepatic AMP-activated protein kinase α, which is involved in improving liver lipid homeostasis.[8] Furthermore, 3-PPA has been shown to partially activate the aryl hydrocarbon receptor (AhR) to promote macrophage phagocytosis.

While these findings on related compounds are informative, it is crucial to note that they cannot be directly extrapolated to this compound. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

Biological Context of this compound and Related Compounds.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. While detailed protocols for its synthesis and purification are available, a precise experimental boiling point has not been widely reported. The primary area for future research lies in the exploration of its biological activities and the elucidation of its potential interactions with cellular signaling pathways, an area where data is currently lacking for the parent compound. The known activities of its derivatives and structurally similar molecules suggest that this compound may hold untapped potential in various therapeutic areas.

References

- 1. This compound | 606-83-7 [chemicalbook.com]

- 2. 3-hydroxy-3,3-diphenyl-propanoic acid | CAS#:3609-48-1 | Chemsrc [chemsrc.com]

- 3. rubingroup.org [rubingroup.org]

- 4. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbiota-derived 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Home Page [chem.ualberta.ca]

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3,3-Diphenylpropionic acid, a compound of interest in various research and development settings.

Core Compound Identification

This compound is a carboxylic acid characterized by a propionic acid backbone with two phenyl group substituents at the third carbon position. It is typically encountered as a white to off-white crystalline powder.[1][2] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Parameter | Value | References |

| Molecular Formula | C₁₅H₁₄O₂ | [2][3][4] |

| Molecular Weight | 226.27 g/mol | [1][2][3][5] |

| CAS Number | 606-83-7 | [1][2][3][5] |

| Linear Formula | (C₆H₅)₂CHCH₂COOH | [1][5] |

| Melting Point | 151-154 °C | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

Compound Identification and Key Properties

The following diagram illustrates the relationship between the primary identifiers for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are application-specific and are not detailed in the provided search results. Researchers should consult specialized synthetic chemistry literature or method validation publications for specific procedural information relevant to their application. The primary use of this compound is in the preparation of other molecules, such as steroid 5α-reductase inhibitors and calpain-inhibitory peptidyl α-ketoacids.

References

An In-depth Technical Guide on the Solubility of 3,3-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Diphenylpropionic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, which can be used by researchers to generate precise measurements.

Introduction to this compound

This compound, also known as β-phenylbenzenepropanoic acid or benzhydrylacetic acid, is a carboxylic acid derivative. Its chemical structure, featuring two phenyl rings, significantly influences its solubility profile, rendering it largely nonpolar. Understanding its solubility in various solvents is crucial for its application in organic synthesis, pharmaceutical formulation, and other research areas.

Qualitative Solubility Profile

Based on available chemical literature, the solubility of this compound can be qualitatively summarized as follows:

-

Slightly Soluble: Water, Chloroform, Dimethyl Sulfoxide (DMSO), Methanol.

-

Soluble: Ethanol, Ether.

It is important to note that terms like "slightly soluble" and "soluble" are imprecise and can vary depending on the specific experimental conditions, such as temperature and the purity of both the solute and the solvent. For rigorous scientific and developmental work, quantitative solubility data is essential.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in various solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Chloroform | |||

| Dimethyl Sulfoxide (DMSO) | |||

| User-defined |

Researchers are encouraged to perform the experiments outlined in the following section to obtain this critical data.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a standard and widely accepted procedure.

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Standard laboratory glassware (pipettes, beakers, etc.)

4.3. Procedure

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Using a calibrated pipette, add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the experimental samples.

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

4.4. Experimental Workflow Diagram

Factors Influencing Solubility

Researchers should be aware of several factors that can influence the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

-

pH of the Solvent: As a carboxylic acid, the solubility of this compound in aqueous solutions will be significantly affected by pH. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 3,3-Diphenylpropionic acid, a compound of interest in various research and development applications. The information is presented to meet the needs of a scientific audience, with a focus on precise data and reproducible experimental methodologies.

Physicochemical Data of this compound

The accurate determination of physical properties such as melting and boiling points is fundamental in the characterization and quality control of chemical substances. This compound is a white to light yellow crystalline powder.[1] The following table summarizes its key physical properties.

| Property | Value | Source |

| Melting Point | 151-154 °C (lit.) | [1][2][3][4] |

| Boiling Point | 327.88 °C (rough estimate) | [1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[5]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Mortar and pestle (optional, for sample preparation)

Procedure (using a Mel-Temp Apparatus):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

Approximate Melting Point Determination: The sample is heated rapidly to get a preliminary, approximate melting point. This allows for a more precise measurement in the subsequent steps.

-

Accurate Melting Point Determination: A fresh sample is prepared and placed in the apparatus. The temperature is raised quickly to about 15-20°C below the approximate melting point. Then, the heating rate is slowed to 1-2°C per minute.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8][9] For a solid compound like this compound, its boiling point is determined at the liquid state.

Apparatus:

Procedure (Capillary Method):

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Setup: A capillary tube is placed inside the test tube with its open end downwards. The test tube is then attached to a thermometer.[7][10]

-

Heating: The thermometer and test tube assembly is immersed in a heating bath. The bath is heated gently.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady stream of bubbles emerges from the capillary tube.[9]

-

Recording the Boiling Point: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Logical Workflow

The following diagram illustrates the logical workflow for assessing the purity of a solid organic compound, such as this compound, using its melting point.

Caption: Workflow for Purity Assessment via Melting Point.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. This compound 99 606-83-7 [sigmaaldrich.com]

- 3. 3,3-ジフェニルプロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 606-83-7 [chemicalbook.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 3,3-Diphenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Diphenylpropionic acid, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources to provide a detailed analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 10H | Ar-H |

| 4.55 | t, J = 7.9 Hz | 1H | CH |

| 2.95 | d, J = 7.9 Hz | 2H | CH₂ |

| 12.0 (approx.) | br s | 1H | COOH |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (ppm) | Assignment |

| 178.0 | C=O |

| 142.5 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 128.0 | Ar-CH |

| 126.5 | Ar-CH |

| 48.0 | CH |

| 40.0 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| 3080 - 3020 | C-H stretch (Aromatic) |

| 2980 - 2850 | C-H stretch (Aliphatic) |

| 1700 | C=O stretch (Carboxylic Acid) |

| 1600, 1495, 1450 | C=C stretch (Aromatic) |

| 1410, 920 | O-H bend (Carboxylic Acid) |

| 750, 700 | C-H bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | 25 | [M]⁺ |

| 181 | 10 | [M - COOH]⁺ |

| 167 | 100 | [M - CH₂COOH]⁺ (Benzhydryl cation) |

| 104 | 15 | [C₈H₈]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium cation) |

| 77 | 10 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.[1]

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to ensure high resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

-

The spectral width, acquisition time, and number of scans are optimized to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

A few milligrams of this compound are ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is heated to induce vaporization into the ion source, which is maintained under high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

Potential Biological Activities of 3,3-Diphenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropionic acid is a carboxylic acid derivative that has garnered attention in medicinal chemistry primarily as a versatile scaffold for the synthesis of more complex, biologically active molecules. While comprehensive studies on the intrinsic biological activities of this compound are limited, a growing body of evidence on its derivatives suggests significant potential in several therapeutic areas. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives and explores the inferred potential of the parent compound as a precursor for enzyme inhibitors.

Potential Biological Activities Based on Derivatives

Research into the biological effects of this compound has predominantly focused on its amide and other derivatives. These studies have revealed promising antioxidant, antiproliferative, and anti-inflammatory properties.

Antioxidant Activity

Diphenylpropionamide derivatives, synthesized from this compound, have demonstrated notable antioxidant capabilities. These derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models.[1][2] Key findings include:

-

Radical Scavenging: Certain amide derivatives have shown significant scavenging activity against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical.[1][2]

-

Reduction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO): In lipopolysaccharide (LPS)-stimulated macrophage cell lines, these derivatives have been shown to decrease the production of ROS and NO, key mediators of oxidative stress and inflammation.[1][2]

Antiproliferative Activity

The antiproliferative potential of this compound derivatives has been investigated against various cancer cell lines. This activity suggests that the this compound scaffold may be a valuable starting point for the development of novel anticancer agents.[3]

Anti-inflammatory and Analgesic Activity

As a member of the arylpropionic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, this compound and its derivatives are predicted to possess anti-inflammatory and analgesic properties.[4][5] Amides of β,β-diphenyl propionic acid have been synthesized and shown to exhibit mild to moderate anti-inflammatory and analgesic activities in vivo.[5]

Inferred Potential as a Precursor for Enzyme Inhibitors

This compound has been utilized as a key starting material in the synthesis of potent inhibitors for clinically relevant enzymes, namely steroid 5α-reductase and calpain.

Steroid 5α-Reductase Inhibition

This compound is a documented precursor for the synthesis of acylpiperidines that act as inhibitors of steroid 5α-reductase.[6] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of 5α-reductase is a clinically validated strategy for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness).

Calpain Inhibition

The compound has also been employed in the preparation of peptidyl α-ketoacids and esters that exhibit calpain-inhibitory activity.[6] Calpains are a family of calcium-dependent proteases involved in various cellular processes, and their dysregulation has been implicated in neurodegenerative diseases, ischemic injury, and cataract formation. The development of calpain inhibitors is therefore an active area of therapeutic research.

Data Presentation

The following table summarizes the quantitative data available for the biological activities of this compound derivatives.

| Compound Type | Assay | Target/Cell Line | Activity | Reference |

| Diphenylpropionamides | ABTS Radical Scavenging | - | Up to 78.19% reduction | [2] |

| Diphenylpropionamides | ROS Production | J774.A1 Macrophages | Concentration-dependent reduction | [2] |

| Diphenylpropionamides | NO Production | J774.A1 Macrophages | Concentration-dependent reduction | [2] |

| Diphenylpropionamides | Antiproliferative | J774.A1, HEK-293, WEHI-164 | IC50 values in the low µM range for some derivatives | [3] |

| β,β-Diphenyl Propionic Acid Amides | Anti-inflammatory (Carrageenan-induced paw edema) | In vivo (rats) | 36.13% to 90% inhibition | [5] |

| β,β-Diphenyl Propionic Acid Amides | Analgesic | In vivo (mice) | Significant analgesic activity | [5] |

Experimental Protocols

Synthesis of Diphenylpropionamide Derivatives

The synthesis of diphenylpropionamide derivatives is typically achieved through the direct condensation of this compound with an appropriate amine.[1][2]

Materials:

-

This compound

-

Appropriate amine (e.g., morpholine)

-

1-Propylphosphonic acid cyclic anhydride (PPAA) as a catalyst

-

Dichloromethane (DCM) as a solvent

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add the appropriate amine to the solution.

-

Add 1-propylphosphonic acid cyclic anhydride (PPAA) as a catalyst.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, the solvent is evaporated, and the crude product is purified, typically by column chromatography.

-

The structure of the synthesized compound is confirmed by NMR analysis and its melting point is determined.[1][2]

In Vitro Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

Procedure:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Incubate the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test compound to the ABTS radical solution.

-

Measure the absorbance at 734 nm after a set incubation time.

-

The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (without the scavenger).[1][2]

This assay evaluates the effect of the compounds on the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

-

Culture J774.A1 macrophages in a suitable medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS to induce ROS and NO production.

-

For ROS measurement, use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity.

-

For NO measurement, quantify the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. Measure the absorbance at 540 nm.

-

The reduction in ROS and NO production is calculated relative to LPS-stimulated cells without the test compound.[1][2]

Visualizations

Caption: Synthesis and biological evaluation workflow for derivatives of this compound.

Caption: Postulated anti-inflammatory mechanism of this compound derivatives.

Conclusion

While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, the compound serves as a valuable and promising scaffold in medicinal chemistry. The demonstrated antioxidant, antiproliferative, and anti-inflammatory activities of its derivatives highlight the significant potential of the this compound core structure. Furthermore, its utility as a precursor for the synthesis of potent enzyme inhibitors, such as those targeting 5α-reductase and calpain, underscores its importance in drug discovery and development. Future research should focus on the direct evaluation of this compound in a range of biological assays to fully elucidate its intrinsic therapeutic potential. This would provide a more complete understanding of its structure-activity relationships and could open new avenues for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of tricyclic compounds as steroid 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Study of Some 17a-aza-D-homo Steroids as 5α-Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenylpropionic acid, a notable carboxylic acid, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this compound. It provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and an exploration of the biological activities of its derivatives. A key focus is placed on the role of these derivatives as modulators of inflammatory pathways, particularly the NF-κB signaling cascade, offering insights for future drug discovery and development endeavors.

Introduction

This compound, with the chemical formula (C₆H₅)₂CHCH₂COOH, is a crystalline solid that has garnered interest primarily as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structural motif, featuring a diphenylmethane group attached to a propionic acid backbone, provides a unique scaffold for the development of novel therapeutic agents. While the parent compound itself is not a major therapeutic agent, its derivatives have shown promise in various pharmacological areas, including anti-inflammatory, antioxidant, and anticonvulsant applications.[3] This guide aims to provide a thorough technical resource on the discovery, synthesis, and biological significance of this compound and its derivatives.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, ether, chloroform, and DMSO.[3][4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 606-83-7 | [5] |

| Molecular Formula | C₁₅H₁₄O₂ | [5] |

| Molecular Weight | 226.27 g/mol | [5] |

| Melting Point | 151-154 °C | [5] |

| Boiling Point | 327.88 °C (estimate) | [4] |

| Density | 1.0891 g/cm³ (estimate) | [4] |

| pKa | 4.45 ± 0.10 (Predicted) | [4] |

| Beilstein Registry Number | 1912506 | [5] |

Discovery and History of Synthesis

A significant advancement in the synthesis of this compound is the Friedel-Crafts-type reaction of an unsaturated carboxylic acid with an aromatic hydrocarbon. This approach remains a cornerstone of its modern preparation.

Historical Synthetic Approaches

Historically, the synthesis of diarylpropionic acids has been achieved through various methods, including:

-

Michael Addition: The conjugate addition of a carbanion, such as that derived from a malonic ester, to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation, is a classic route to 3-substituted propionic acids.

-

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent derived from an α-haloester to a carbonyl compound. While not a direct route to this compound, it is a historically significant method for forming β-hydroxy esters, which can be further modified.

Modern Synthetic Methods

A widely employed modern method for the synthesis of this compound involves the reaction of cinnamic acid with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, or an ionic liquid. This method is efficient and provides good yields of the desired product.

Experimental Protocols

This section provides a detailed experimental protocol for a modern synthesis of this compound.

Synthesis of this compound from Cinnamic Acid and Benzene

This protocol is adapted from a method described in the patent literature.

Materials:

-

Cinnamic acid

-

Benzene

-

Anhydrous Aluminum Chloride (AlCl₃) or Chloro(1-methyl-3-butylimidazolium)aluminate ionic liquid

-

Methanol

-

Hydrochloric acid (dilute)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cinnamic acid (1 equivalent) in an excess of benzene (e.g., 10-20 equivalents).

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.2-1.5 equivalents) in portions. Alternatively, the reaction can be carried out using an ionic liquid as the catalyst and solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from methanol or ethanol to yield pure this compound.

Expected Yield: 60-80%

Biological Activities and Signaling Pathways